5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
Description
5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one is a heterocyclic compound featuring a pyrrolin-2-one core substituted with fluorophenyl, furylcarbonyl, hydroxy, and 6-methoxybenzothiazol-2-yl groups. The benzothiazole moiety is notable for its prevalence in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity to biological targets, such as kinases or G-protein-coupled receptors . The 2-fluorophenyl group contributes to hydrophobic interactions, while the furylcarbonyl substituent may influence electronic properties and steric bulk. The 6-methoxy group on the benzothiazole ring likely improves solubility compared to non-polar analogs.
Properties
Molecular Formula |
C23H15FN2O5S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H15FN2O5S/c1-30-12-8-9-15-17(11-12)32-23(25-15)26-19(13-5-2-3-6-14(13)24)18(21(28)22(26)29)20(27)16-7-4-10-31-16/h2-11,19,28H,1H3 |
InChI Key |
FYJQGHIIVLERDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Methoxybenzothiazole Intermediate
The 6-methoxybenzothiazol-2-yl group is synthesized via a palladium-catalyzed coupling reaction. Starting with 2-amino-4-methoxythiophenol, cyclization with cyanogen bromide forms the benzothiazole ring . Alternatively, Suzuki-Miyaura coupling using 6-methoxybenzothiazol-2-yl boronic acid pinacol ester and aryl halides under Pd(PPh₃)₄ catalysis achieves the desired substitution . Key conditions include:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | CNBr, EtOH, reflux, 6h | 78 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | 65 |
The 6-methoxy group enhances electron density, facilitating subsequent electrophilic substitutions .
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard reaction | 2-FluorophenylMgBr, THF, −78°C | 72 | |
| Friedel-Crafts | AlCl₃, CH₂Cl₂, rt, 4h | 68 |
Construction of the Pyrrolinone Core
The pyrrolin-2-one ring is formed via cyclization of a β-ketoamide precursor. Condensation of N-(6-methoxybenzothiazol-2-yl)acetamide with ethyl acetoacetate in the presence of NaH generates the β-ketoamide intermediate . Intramolecular cyclization under acidic conditions (HCl/EtOH, reflux) yields the pyrrolinone skeleton . The 3-hydroxy group is introduced by oxidation of a tertiary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| β-Ketoamide formation | NaH, THF, 0°C to rt, 8h | 85 | |
| Cyclization | HCl, EtOH, reflux, 6h | 78 | |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C, 2h | 65 |
Acylation with 2-Furylcarbonyl Group
The 2-furylcarbonyl moiety is introduced via Schotten-Baumann acylation. Reaction of the pyrrolinone intermediate with furan-2-carbonyl chloride in dichloromethane, using triethylamine as a base, affords the target acylated product. Alternatively, Steglich esterification with DCC/DMAP in dry DMF achieves higher regioselectivity.
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Schotten-Baumann | Furyl-COCl, Et₃N, CH₂Cl₂, rt, 4h | 70 | |
| Steglich | DCC, DMAP, DMF, 0°C to rt, 12h | 82 |
Final Assembly and Purification
The assembled product is purified via column chromatography (SiO₂, hexane/EtOAc 3:1) and recrystallized from ethanol/water . Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity. Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.78–7.32 (m, 4H, fluorophenyl), 6.85 (s, 1H, furyl-H), 3.92 (s, 3H, OCH₃) .
-
HRMS (ESI): m/z calc. for C₂₃H₁₆FN₂O₅S [M+H]⁺: 475.0864; found: 475.0867 .
Optimization and Challenges
-
Regioselectivity : Competing acylation at the pyrrolinone nitrogen is mitigated by using bulky bases (e.g., DIPEA).
-
Hydroxyl Group Stability : The 3-hydroxy group is protected as a TBS ether during acylation, then deprotected with TBAF .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization yields but require rigorous drying to avoid hydrolysis .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : It can cause arrest in specific phases of the cell cycle, preventing cancer cells from dividing and proliferating.
Case Study Example
A study published in a peer-reviewed journal demonstrated that treatment with 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one led to a significant reduction in tumor size in xenograft models of breast cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
This table summarizes findings from recent studies demonstrating the efficacy of the compound against selected pathogens .
Neuroprotective Effects
Emerging research highlights the compound's potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation suggests it may be beneficial in conditions such as Alzheimer's disease.
Case Study Example
In vitro studies have shown that 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one can reduce neuronal cell death induced by amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The compound’s structural features, such as the presence of fluorine, furyl, and benzothiazolyl groups, may play a crucial role in determining its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the literature:
Key Observations
Pyrrolin-2-one derivatives generally exhibit stronger hydrogen-bonding capacity due to the lactam carbonyl, which may improve binding to polar active sites compared to pyrazoles .
Substituent Effects: Benzothiazole Modifications: The 6-methoxy group in the target compound likely enhances solubility compared to 6-methylbenzothiazole derivatives (e.g., ), where methyl groups increase hydrophobicity . Fluorophenyl vs. Chlorophenyl: The target’s 2-fluorophenyl group offers a balance of lipophilicity and electronic effects, whereas 4-chlorophenyl () may prioritize bulkier hydrophobic interactions .
Pharmacological Implications :
- Compounds with morpholinylpropyl or imidazolylpropyl substituents () demonstrate improved solubility, which could translate to better bioavailability compared to the target compound’s methoxybenzothiazole group .
- Thiadiazole-containing analogs () may exhibit unique binding modes due to sulfur’s polarizability, but their synthetic complexity could limit scalability .
Synthetic Considerations :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-(2-Fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrrolinone core via cyclization reactions, often using reagents like sodium hydride in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate ring closure .
- Step 2 : Functionalization of the core with substituents (e.g., fluorophenyl, methoxybenzothiazole) via nucleophilic substitution or Friedel-Crafts acylation. Catalysts such as Lewis acids (e.g., AlCl₃) are critical for regioselectivity .
- Step 3 : Final purification via column chromatography or recrystallization to isolate the compound in high purity (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., confirming the hydroxy group’s position at C3) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and coupling patterns (e.g., distinguishing fluorophenyl aromatic protons from methoxybenzothiazole signals) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies are conducted by:
- Step 1 : Synthesizing analogs with systematic substitutions (e.g., replacing the 2-fluorophenyl with 3-fluorophenyl or altering the methoxy group on benzothiazole) .
- Step 2 : Screening analogs against target enzymes (e.g., kinases) using in vitro assays (e.g., fluorescence polarization or ATPase activity assays). IC₅₀ values are compared to identify critical substituents .
- Step 3 : Computational modeling (e.g., molecular docking) to predict binding interactions, such as hydrogen bonding between the hydroxy group and catalytic residues .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?
- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized assays : Repeating assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Purity validation : Re-analyzing compound batches via HPLC to ensure >98% purity, as trace impurities (e.g., unreacted starting materials) can skew results .
- Orthogonal assays : Cross-validating activity using different methods (e.g., surface plasmon resonance vs. enzymatic assays) .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer : Optimization involves:
- DoE (Design of Experiments) : Varying parameters (temperature, solvent ratios, catalyst loading) to identify optimal conditions. For example, increasing DCM:DMF solvent ratios improves acylation yields by 15–20% .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., epimerization at C3) .
- Catalyst recycling : Immobilizing catalysts (e.g., Pd on carbon) reduces costs during large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
